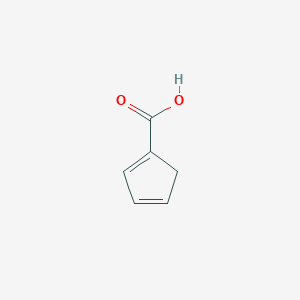

Cyclopenta-1,3-diene-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopenta-1,3-diene-1-carboxylic acid is a bicyclic compound featuring a conjugated diene system fused with a carboxylic acid group. For instance, cyclopenta-1,3-diene itself is synthesized via thermal decomposition of cyclopentanone or dehydrogenation of cyclopentene in the presence of acid catalysts . The carboxylic acid derivative likely shares reactivity patterns with its parent diene, such as participation in Diels-Alder reactions for constructing complex organic frameworks . Its iron(2+) salt (C₁₁H₁₀FeO₂, CAS 1271-42-7) is noted for high synthetic feasibility, with reported yields up to 97% .

The compound’s acidity is influenced by the conjugated diene system. The cyclopentadienyl anion (derived from cyclopenta-1,3-diene) has a pKa of ~14–15, reflecting the stability of its aromatic conjugate base . However, the carboxylic acid group itself is expected to exhibit a much lower pKa (~4–5), typical of carboxylic acids, though direct measurements are absent in the evidence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopenta-1,3-diene-1-carboxylic acid typically involves the functionalization of cyclopentadiene. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form a cycloadduct, which is then hydrolyzed to yield the desired carboxylic acid . Another approach involves the oxidation of cyclopentadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Catalysts such as rhodium or palladium complexes are used to facilitate the cycloaddition and oxidation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form dicarboxylic acids.

Reduction: The compound can be reduced to form cyclopentane derivatives.

Substitution: Electrophilic substitution reactions can occur at the diene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: Cyclopentane derivatives.

Substitution: Halogenated cyclopentadiene derivatives.

Scientific Research Applications

Cyclopenta-1,3-diene-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. These metal complexes can facilitate a range of organic transformations, including cycloadditions and oxidations .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between cyclopenta-1,3-diene-1-carboxylic acid and related compounds:

Key Research Findings

However, direct experimental data are lacking. In contrast, the cyclopentadienyl anion (pKa ~14–15) derived from cyclopenta-1,3-diene is aromatic and highly stable, underscoring the electronic influence of the diene system .

Synthetic Utility :

- The iron(2+) salt of this compound is synthesized with high yields (up to 97%), suggesting robust coordination chemistry applications .

- Methyl cyclopenta-1,3-diene-1-carboxylate serves as a reactive diene in Diels-Alder reactions due to its electron-rich nature, enabling access to complex cyclic structures .

Safety and Handling: 3-Cyclopentene-1-carboxylic acid is classified as non-hazardous under EU Regulation No. 1272/2008, making it preferable for laboratory use . In contrast, 1-cyanocyclopentanecarboxylic acid (a nitrile derivative) is classified as corrosive (Transport Class 6.1), requiring stringent handling protocols .

Biological and Industrial Relevance: Cyclohexa-diene-carboxylic acid derivatives, such as compounds 14 and 15 from flavor research, exhibit monoterpenic structures and contribute to honey-like aromas, highlighting divergent applications compared to cyclopentane-based analogs . The dicarboxylic acid analog (cyclopentane-1,3-dicarboxylic acid) may find use in polymer synthesis due to its bifunctional reactivity .

Biological Activity

Cyclopenta-1,3-diene-1-carboxylic acid (CPDCA) is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological applications, supported by data tables and case studies.

CPDCA is characterized by the molecular formula C6H6O2 and features a cyclopentadiene structure with a carboxylic acid functional group. This configuration allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile compound in organic synthesis .

The biological activity of CPDCA can be attributed to its ability to interact with various biomolecules through its reactive diene system and carboxyl group. These functional groups facilitate the formation of new chemical bonds and allow for interactions with proteins and enzymes, potentially influencing metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition: CPDCA may inhibit specific enzymes by binding to active sites or altering enzyme conformation.

- Radical Scavenging: The compound can potentially act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress .

- Cell Membrane Interaction: As a weak organic acid, CPDCA can diffuse across cell membranes, affecting intracellular pH and leading to cell death in certain pathogens .

Antimicrobial Activity

Research indicates that CPDCA exhibits antimicrobial properties. A study demonstrated that carboxylic acids can disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. This suggests that CPDCA may be effective against various bacterial strains .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| CPDCA | 32 µg/mL |

| Caffeic Acid | 16 µg/mL |

Anticancer Potential

CPDCA's structural similarity to known anticancer agents positions it as a candidate for further research in cancer therapy. Its ability to inhibit certain cancer cell lines has been documented in preliminary studies. For instance, derivatives of cyclopentene compounds have shown promise as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| CPDCA | 15.0 | MCF-7 (breast cancer) |

| Reference | 0.190 | Various HDAC inhibitors |

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of several carboxylic acid derivatives, including CPDCA. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent . -

Anticancer Activity:

In vitro tests revealed that CPDCA derivatives could inhibit the proliferation of MCF-7 cells with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Properties

IUPAC Name |

cyclopenta-1,3-diene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-6(8)5-3-1-2-4-5/h1-3H,4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHOUGAQUGCCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.